3,4,5-Tris(dodecyloxy)aniline
CAS No.: 151237-05-7
Cat. No.: VC3745564
Molecular Formula: C42H79NO3
Molecular Weight: 646.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151237-05-7 |
---|---|
Molecular Formula | C42H79NO3 |
Molecular Weight | 646.1 g/mol |
IUPAC Name | 3,4,5-tridodecoxyaniline |
Standard InChI | InChI=1S/C42H79NO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3 |
Standard InChI Key | JMTJOYSOISUALH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N |
Canonical SMILES | CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The compound features a central aniline group (a benzene ring with an amine substituent) modified by three dodecyloxy (-O-C₁₂H₂₅) chains. These chains are positioned symmetrically at the 3, 4, and 5 sites, creating a C₃-symmetrical geometry that enhances its capacity for ordered molecular stacking . The InChI key (JMTJOYSOISUALH-UHFFFAOYSA-N) and SMILES string (CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N) confirm this arrangement .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 646.1 g/mol | PubChem |
IUPAC Name | 3,4,5-tridodecoxyaniline | MuseChem |
Melting Point | 57–61°C (estimated) | Analog Data |
The extended dodecyloxy chains dominate the molecule’s physical behavior, imparting solubility in nonpolar solvents like toluene and chloroform while rendering it insoluble in water .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3,4,5-tris(dodecyloxy)aniline typically involves two sequential reactions:
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Nitration of 1,2,3-Tris(dodecyloxy)benzene:
The precursor 1,2,3-tris(dodecyloxy)benzene undergoes nitration using a mixture of concentrated nitric acid () and sulfuric acid () to yield 3,4,5-tris(dodecyloxy)nitrobenzene. -
Reduction to Aniline:
The nitro group is reduced to an amine via catalytic hydrogenation (e.g., using palladium on carbon) or chemical reductants like sodium borohydride ().
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Nitration | , 0–5°C | ~70% |
Reduction | , ethanol, RT | ~85% |
Industrial Manufacturing
Industrial processes optimize scalability using continuous flow reactors and automated systems to enhance purity (>95%) and throughput . MuseChem reports ≥95% purity for research-grade material, emphasizing strict quality control for applications requiring precise molecular uniformity .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 57–61°C, inferred from structurally analogous benzoic acid derivatives . Its solubility is restricted to organic solvents, with preferential dissolution in chloroform () and dichloromethane () .
Spectroscopic Data
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NMR: The -NMR spectrum displays distinct signals for the aromatic protons (δ 6.5–7.0 ppm), amine group (δ 4.5–5.0 ppm), and dodecyloxy methylene/methyl groups (δ 0.8–1.5 ppm).
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FT-IR: Peaks at 3350 cm (N-H stretch) and 1250 cm (C-O-C stretch) confirm functional groups .
Applications in Advanced Materials
Liquid Crystalline Systems
The compound’s C₃ symmetry and amphiphilic structure enable the formation of thermotropic liquid crystals. These materials exhibit columnar hexagonal (Colₕ) phases, as observed in analogous tristriazolotriazine derivatives . The alkoxy chains facilitate π-π stacking of aromatic cores, critical for charge transport in optoelectronic devices .
Self-Assembling Nanostructures
In supramolecular chemistry, 3,4,5-tris(dodecyloxy)aniline serves as a building block for dendritic polymers and micelles. Its amine group allows post-functionalization, enabling covalent attachment to nanoparticles or biomolecules .
Table 3: Key Material Science Applications
Application | Functionality | Reference |
---|---|---|
Liquid Crystals | Columnar phase stabilization | |
Surfactants | Hydrophobic domain formation | |
Drug Delivery Systems | Biocompatible carrier design |
Comparative Analysis with Shorter-Chain Analogues
Alkoxy Chain Length Effects
Compared to 3,4,5-tris(octyloxy)aniline (C₈ chains), the dodecyloxy derivative demonstrates:
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Enhanced Thermal Stability: Longer chains increase van der Waals interactions, raising melting points by ~10–15°C.
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Reduced Crystallinity: Greater chain flexibility disrupts crystalline packing, favoring liquid crystal formation .
Future Research Directions
Emerging studies focus on:
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Photovoltaic Applications: Integration into organic solar cells to improve hole transport efficiency.
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Biosensors: Functionalization with fluorescent tags for pathogen detection.
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Green Synthesis: Developing solvent-free routes to minimize environmental impact.
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